molecular formula C11H13F3N4O2 B7450945 N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide

N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide

Cat. No. B7450945
M. Wt: 290.24 g/mol
InChI Key: CLRLYIGYBQSKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide, commonly known as TPCA-1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 2005 by researchers at the University of Dundee, and since then, it has been extensively studied for its therapeutic properties.

Mechanism of Action

TPCA-1 acts as a potent inhibitor of the IKKβ enzyme, preventing the activation of the NF-κB pathway. This, in turn, leads to the suppression of inflammation and immune response. Additionally, TPCA-1 has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that TPCA-1 can effectively reduce inflammation and immune response in various animal models. It has also been shown to induce apoptosis in cancer cells, leading to tumor regression. Additionally, TPCA-1 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of TPCA-1 is its specificity towards the IKKβ enzyme, making it a potent inhibitor of the NF-κB pathway. However, one limitation of TPCA-1 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of TPCA-1. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, TPCA-1 has shown promise as an anti-cancer agent, and further studies could explore its use in combination with other chemotherapeutic agents. Finally, the development of more soluble analogs of TPCA-1 could improve its efficacy and make it easier to administer in vivo.
Conclusion:
In conclusion, TPCA-1 is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of the IKKβ enzyme, leading to the suppression of the NF-κB pathway. While it has several advantages, such as its specificity towards IKKβ, it also has limitations, such as poor solubility. Future studies could explore its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent, among other areas of interest.

Synthesis Methods

The synthesis of TPCA-1 involves a series of chemical reactions, starting with the condensation of 4-amino-1H-pyrazole-3,5-dicarboxylic acid with 2,2,2-trifluoroethylamine. This is followed by the coupling of the resulting intermediate with 2-(chlorocarbonyl)ethyl acrylate, which leads to the formation of TPCA-1.

Scientific Research Applications

TPCA-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme IKKβ, which plays a crucial role in the activation of the NF-κB pathway, a key regulator of inflammation and immune response.

properties

IUPAC Name

3-(prop-2-enoylamino)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O2/c1-2-9(19)15-4-3-10(20)17-8-5-16-18(6-8)7-11(12,13)14/h2,5-6H,1,3-4,7H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRLYIGYBQSKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CN(N=C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.